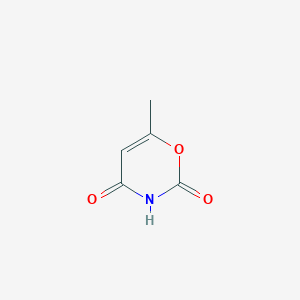

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-

Description

BenchChem offers high-quality 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-oxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(7)6-5(8)9-3/h2H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJVRSQXEZBCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454891 | |

| Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2911-21-9 | |

| Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Context and Structural Overview of 2h 1,3 Oxazine 2,4 3h Dione, 6 Methyl

Classification and Heterocyclic Framework Analysis of 2H-1,3-Oxazine-2,4(3H)-diones

Oxazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. wikipedia.orgijnc.ir Depending on the relative positions of these heteroatoms, oxazines are classified into three primary isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. ijnc.irresearchgate.net The subject of this analysis, 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-, belongs to the 1,3-oxazine family, a scaffold that is considered privileged in many medicinal chemistry applications due to its presence in a wide range of biologically active molecules. researchgate.net

The core structure, 2H-1,3-oxazine-2,4(3H)-dione, is a doubly unsaturated ring system featuring the nitrogen and oxygen atoms at the 1- and 3-positions, respectively. The "-dione" suffix in its nomenclature signifies the presence of two carbonyl (C=O) groups within the heterocyclic ring. ontosight.aiontosight.ai In this specific framework, these carbonyl groups are located at positions 2 and 4. The full chemical name, 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-, further specifies that a methyl group (–CH₃) is attached to the sixth carbon atom of the ring. lookchem.com This compound is an organic building block used in the synthesis of various other molecules, including pharmaceuticals. lookchem.com Derivatives of the 2H-1,3-oxazine-2,4(3H)-dione scaffold are subjects of ongoing research for their potential biological activities. ontosight.aiontosight.ai

Below are the key chemical identifiers for 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

| Property | Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 2911-21-9 |

| Synonyms | 6-methyl-2,4-oxazinedione |

Data sourced from LookChem lookchem.com and BLD Pharm. bldpharm.com

Positional Isomerism and Structural Nuances within Oxazine (B8389632) Dione (B5365651) Systems (e.g., 2H-1,3-Oxazine-2,4(3H)-dione vs. 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione)

Positional isomerism is a key concept in organic chemistry where compounds share the same molecular formula but differ in the position of substituents or functional groups on a carbon skeleton. Within the oxazine dione system, this isomerism gives rise to distinct molecules with different structural and, consequently, chemical properties. A clear example is the comparison between 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- and its positional isomer, 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione.

Both isomers possess the identical molecular formula, C₅H₅NO₃, and molecular weight of approximately 127.10 g/mol . lookchem.comnih.gov However, the arrangement of their constituent atoms is different. The primary structural nuance lies in the placement of the methyl group and one of the carbonyl groups.

In 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- , the methyl group is at the C6 position, and the carbonyl groups are at C2 and C4. lookchem.com

In 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione , the methyl group is attached to the C4 position, while the carbonyl groups are located at C2 and C6. nih.gov

This seemingly minor shift has significant structural implications. X-ray crystallography studies of 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione reveal that the molecule is planar, with a maximum deviation of 0.075 Å for the ring oxygen atom. nih.gov In its crystal structure, these planar molecules form zigzag chains through N—H⋯O hydrogen bonds between glide-related molecules. nih.gov Such detailed structural insights highlight how different substituent placements can influence intermolecular interactions and solid-state packing.

The table below provides a direct comparison of the structural and identifying features of these two positional isomers.

| Feature | 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- | 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione |

| Structure | A 1,3-oxazine ring with carbonyls at C2 and C4, and a methyl group at C6. | A 1,3-oxazine ring with carbonyls at C2 and C6, and a methyl group at C4. |

| IUPAC Name | 6-methyl-2H-1,3-oxazine-2,4(3H)-dione | 4-methyl-3H-1,3-oxazine-2,6-dione nih.gov |

| CAS Number | 2911-21-9 lookchem.com | 51440-82-5 nih.gov |

| Molecular Formula | C₅H₅NO₃ lookchem.com | C₅H₅NO₃ nih.gov |

| Molecular Weight | 127.10 g/mol bldpharm.com | 127.10 g/mol nih.gov |

Chemical Reactivity and Ring Transformations of 2h 1,3 Oxazine 2,4 3h Dione, 6 Methyl

Ring Contraction and Expansion Reactions

The oxazine (B8389632) dione (B5365651) ring can be chemically altered to form smaller or different heterocyclic systems through reactions that rearrange the core structure.

The reaction of 2H-1,3-oxazine-2,4(3H)-dione derivatives with soft nucleophiles like potassium cyanide (KCN) can induce a ring contraction, yielding five-membered pyrrolidine (B122466) structures. rsc.org Research has shown that the course of this transformation is dependent on the position of the initial nucleophilic attack on the oxazine ring. rsc.org

A proposed mechanism suggests two primary pathways initiated by the cyanide anion:

Attack at the C-2 position: Nucleophilic attack at the C-2 carbonyl carbon leads to the cleavage of the O1-C2 bond. Subsequent recyclization and rearrangement processes result in the formation of 3-acetyl-4-amino-1H-pyrrole-2,5-diones. rsc.org

Attack at the C-6 position: Alternatively, the cyanide ion can attack the electrophilic C-6 position, which is a novel pathway for this type of ring transformation. This attack, followed by ring opening and subsequent cyclization, leads to the formation of 5-imino-1,5-dihydro-2H-pyrrol-2-ones. rsc.org

In the reaction of 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione with KCN in dimethylformamide (DMF), multiple products are formed, illustrating the competing reaction pathways. rsc.org The reaction can also yield an acyclic intermediate, (E)-3-cyanoacrylamide, which can be photochemically cyclized to the corresponding 5-iminopyrrol-2-one in the presence of a catalytic amount of KCN. rsc.org

Further acid-catalyzed hydrolysis of the resulting iminopyrroles provides a straightforward method to access 1H-pyrrole-2,5-dione derivatives. rsc.org

Table 1: Products from the Reaction of 3,6-Dimethyl-2H-1,3-oxazine-2,4(3H)-dione with KCN rsc.org

| Product Name | Structure | Pathway |

|---|---|---|

| 5-Imino-1,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one | Pyrrolinone | Attack at C-6 |

| 3-Acetyl-4-amino-1-methyl-1H-pyrrole-2,5-dione | Pyrrole-2,5-dione | Attack at C-2 |

The 1,3-oxazine-2,4-dione scaffold serves as a precursor for the synthesis of other biologically significant heterocyclic systems, most notably pyrimidinediones, which include the uracil (B121893) core structure. This transformation typically involves a ring-opening step by a nucleophile, followed by intramolecular cyclization that incorporates the nucleophile into the new ring.

The reaction of 6-methyl-1,3-oxazine-2,4(3H)-dione derivatives with primary amines (aminolysis) or aromatic amines (arylaminolysis) provides a direct route to N-1 substituted pyrimidine-2,4-diones (uracils). jst.go.jp The reaction proceeds through a nucleophile-induced ring opening followed by recyclization.

The mechanism involves the initial attack of the primary amine at the C-2 carbonyl carbon of the oxazine ring. This leads to the cleavage of the ring and formation of an N-acylurea intermediate. Subsequent intramolecular cyclization with the elimination of water results in the formation of the thermodynamically stable six-membered pyrimidinedione ring. jst.go.jp

Studies on 3-substituted-6-methyl-1,3-oxazine-2,4(3H)-diones with various primary amines have demonstrated the formation of the corresponding 1,3-disubstituted-6-methyl-pyrimidine-2,4(1H,3H)-diones. jst.go.jp For instance, the reaction of 3-(4-chlorophenyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione with primary amines such as methylamine (B109427) or aniline (B41778) leads to the corresponding N-1 substituted uracil derivatives. jst.go.jp

Scientific literature accessible through the conducted searches does not provide specific details on the phase-transfer catalyzed transformations of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- to uracils and triazines.

Interconversion to Other Heterocyclic Systems (e.g., Pyrimidinediones, Uracils)

Ring Cleavage and Rearrangement Mechanisms

Beyond ring transformations, the oxazine dione ring is also susceptible to complete cleavage, yielding various acyclic products. These reactions are typically initiated by nucleophiles and depend heavily on the nature of the nucleophile and the reaction conditions.

The reaction of 6-methyl-1,3-oxazine-2,4(3H)-dione derivatives with various nucleophiles can lead to the cleavage of the heterocyclic ring without subsequent recyclization. jst.go.jp The specific products formed are contingent on the type of amine used (primary vs. secondary) and the reaction solvent. jst.go.jp

When primary amines are used, alongside the formation of pyrimidinediones via ring transformation, ring-opened products such as acetoacetamides can also be isolated. jst.go.jp The reaction of 3-(4-chlorophenyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione with benzylamine, for example, yields N-benzylacetoacetamide in addition to the cyclized pyrimidinedione. jst.go.jp

Secondary amines, lacking the second proton necessary for the final cyclization step to form pyrimidinediones, exclusively yield ring-opened products. The reaction of 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione with secondary amines like diethylamine (B46881) results in the formation of N,N-diethylacetoacetamide and other acyclic derivatives such as urethanes and carboxamides. jst.go.jp

Furthermore, the solvent can participate as a nucleophile. In reactions involving 3-(4-chlorophenyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione with amines in an alcohol solvent, the corresponding urethane (B1682113) derived from the alcohol can also be formed as a byproduct. jst.go.jp

Table 2: Acyclic Products from Nucleophilic Ring Cleavage of 6-Methyl-1,3-Oxazine-2,4(3H)-dione Derivatives jst.go.jp

| Oxazine Derivative | Nucleophile | Solvent | Acyclic Product(s) |

|---|---|---|---|

| 3-(4-Chlorophenyl)-6-methyl- | Benzylamine | Ethanol | N-Benzylacetoacetamide, Ethyl (4-chlorophenyl)carbamate |

| 3,6-Dimethyl- | Diethylamine | - | N,N-Diethylacetoacetamide |

Thermal and Acid/Base Catalyzed Rearrangements

The chemical reactivity of the 2H-1,3-oxazine-2,4(3H)-dione ring system is characterized by its susceptibility to various rearrangement and ring transformation reactions, often facilitated by thermal energy or catalysis by acids or bases. While studies focusing specifically on the thermal and acid/base-catalyzed rearrangements of the unsubstituted 6-methyl-2H-1,3-oxazine-2,4(3H)-dione are limited, research on related oxazine structures provides significant insight into the probable reactive pathways.

Acid-catalyzed rearrangements of similar heterocyclic systems, such as 5,6-dihydro-4H-1,2-oxazines, have been shown to proceed via cleavage of the C–O bond. rsc.org This type of cleavage in 6-methyl-2H-1,3-oxazine-2,4(3H)-dione could lead to ring-opened intermediates that can subsequently cyclize to form different heterocyclic structures or undergo further transformations. Pyrolysis of related 3-arylcyclopent[e]oxazines above 200 °C results in ring-opening following tautomerism, initiated by the cleavage of the N–O bond. rsc.org

In derivatives such as 6-methyl-3-phenacyl-1,3-oxazine-2,4(3H)-diones, base-catalyzed ring transformations have been observed. researchgate.net These reactions, often conducted under phase transfer catalysis conditions, can lead to the formation of entirely different heterocyclic systems, such as 5-aryl-1,3-oxazol-2(3H)-ones. researchgate.net This suggests that the 1,3-oxazine-2,4(3H)-dione skeleton can serve as a precursor for other valuable heterocyclic compounds. The specific pathway of these rearrangements is highly dependent on the substituents on the ring and the reaction conditions employed.

The general mechanism for such base-catalyzed transformations often involves the deprotonation at a suitable position, followed by an intramolecular nucleophilic attack, leading to ring cleavage and subsequent re-cyclization.

Tautomerism in 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- and Related Systems

Tautomerism, the phenomenon where chemical compounds exist as a mixture of two or more interconvertible structural isomers, is a critical aspect of the chemistry of 6-methyl-2H-1,3-oxazine-2,4(3H)-dione. mdpi.commasterorganicchemistry.com The structure of this compound incorporates both amide and β-dicarbonyl-like functionalities, making it susceptible to both lactam-lactim and keto-enol tautomerism. masterorganicchemistry.comnih.gov The position of the equilibrium between these tautomeric forms is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the heterocyclic ring. academie-sciences.frchemrxiv.org

Investigation of Keto-Enol and Lactam-Lactim Tautomeric Forms

The 6-methyl-2H-1,3-oxazine-2,4(3H)-dione molecule can theoretically exist in several tautomeric forms. These arise from the migration of a proton, accompanied by a shift in double bonds. nih.gov

Lactam-Lactim Tautomerism: This involves the migration of the proton from the nitrogen atom (N3) to the oxygen atom of the adjacent carbonyl group (C2 or C4). This results in the formation of iminol or "lactim" forms. Given the two carbonyl groups, two potential lactim forms can be envisioned. The lactam form is generally the more stable tautomer in related cyclic amide systems. nih.gov

Keto-Enol Tautomerism: This type of tautomerism involves the migration of a proton from the carbon atom adjacent to a carbonyl group (the α-carbon) to the carbonyl oxygen. masterorganicchemistry.comlibretexts.org In 6-methyl-2H-1,3-oxazine-2,4(3H)-dione, the methylene (B1212753) group at the C5 position is adjacent to the C4-carbonyl and the C6-position, making it a candidate for enolization. This would result in an enol form with a hydroxyl group at C4 and a double bond between C5 and C6. The presence of the methyl group at C6 influences the stability of the resulting enol. Generally, the keto form is favored at equilibrium for simple carbonyl compounds. libretexts.org However, factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com

The potential tautomeric forms arising from these processes are illustrated below:

Dione (Lactam-Keto) Form: The primary structure, 6-methyl-2H-1,3-oxazine-2,4(3H)-dione.

4-Hydroxy (Lactam-Enol) Form: 4-Hydroxy-6-methyl-6H-1,3-oxazin-2(3H)-one.

2-Hydroxy (Lactim-Keto) Form: 2-Hydroxy-6-methyl-4H-1,3-oxazin-4-one.

The relative stability and population of these forms at equilibrium are determined by thermodynamic factors.

Spectroscopic and Computational Analysis of Tautomeric Equilibria

The study of tautomeric equilibria relies heavily on a combination of spectroscopic methods and computational chemistry. nih.gov These techniques provide crucial information on the structural characteristics and relative energies of the different tautomers. orientjchem.orgresearchgate.net

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution. mdpi.comacademie-sciences.fr

¹H NMR Spectroscopy: Can distinguish between tautomers by observing distinct signals for the mobile protons (e.g., N-H vs. O-H) and for protons on the heterocyclic ring, whose chemical shifts are sensitive to the surrounding electronic environment. researchgate.net

¹³C NMR Spectroscopy: Provides evidence for tautomerism through the chemical shifts of the carbonyl carbons (keto form) versus the enolic or lactim carbons. researchgate.netnih.gov For instance, a ketonic carbon signal appears at a much lower field (e.g., ~204 ppm) compared to an enolic carbon (~155 ppm). researchgate.net

IR Spectroscopy: Can differentiate between keto/lactam and enol/lactim forms by identifying characteristic vibrational frequencies. The keto (C=O) and lactam (amide C=O) groups show strong absorption bands, while the enol/lactim forms exhibit O-H and C=N stretching vibrations. mdpi.com

Computational Analysis: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate tautomerism. orientjchem.orgresearchgate.net These studies provide valuable data on the thermodynamics and kinetics of the interconversion process. researchgate.net By calculating the relative energies (Gibbs free energy) of the different tautomers, the position of the tautomeric equilibrium can be predicted. academie-sciences.frresearchgate.net Computational models can also account for solvent effects, which are known to significantly influence tautomeric preferences, with polar solvents often stabilizing more polar tautomers. chemrxiv.orgorientjchem.org For example, theoretical studies on related 1,3,5-triazine-2,4(1H,3H)-dione systems have explored the relative stabilities of multiple keto-enol tautomers, identifying the most stable forms and the energy barriers for their interconversion. researchgate.net

| Tautomeric Form | Key ¹H NMR Signals (Expected δ, ppm) | Key ¹³C NMR Signals (Expected δ, ppm) | Key IR Signals (Expected ν, cm⁻¹) |

|---|---|---|---|

| Dione (Keto-Lactam) | N-H (amide), C5-H₂, C6-CH₃ | C=O (keto), C=O (amide) | N-H stretch, C=O stretch (amide/keto) |

| Lactam-Enol | N-H (amide), O-H (enol), C5-H, C6-CH₃ | C=O (amide), C-OH (enol) | N-H stretch, O-H stretch (broad), C=C stretch |

| Lactim-Keto | O-H (lactim), C5-H₂, C6-CH₃ | C=O (keto), C=N (lactim) | O-H stretch, C=N stretch, C=O stretch |

| System | Method | Phase | Most Stable Tautomer | Key Finding |

|---|---|---|---|---|

| 1,3,5-Triazin-2,4(1H,3H)-dione | DFT (B3LYP) | Gas | Dione (Keto) form | The dione form is the most thermodynamically stable tautomer. researchgate.net |

| Acylmethyl-1,3,5-triazines | Ab initio | Gas | Keto form | Energy differences between tautomers were found to be less than 10 kcal/mol. academie-sciences.fr |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP) | Gas & Solvents | Keto form | Polar solvents further stabilize the keto tautomer over the enol form. orientjchem.org |

Advanced Analytical Techniques for Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum for this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-6 position would appear as a sharp singlet. Its chemical shift is anticipated in the range of δ 1.8-2.2 ppm, characteristic of a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

Olefinic Proton (=CH-): The single proton at the C-5 position is expected to produce a singlet in the region of δ 5.5-6.0 ppm. This chemical shift is influenced by the adjacent oxygen atom and the conjugated dione (B5365651) system.

Amide Proton (-NH-): The proton attached to the nitrogen atom at the N-3 position would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected to be found downfield, in the range of δ 8.0-11.0 ppm.

| Proton Type | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl | -CH₃ at C-6 | 1.8 - 2.2 | Singlet (s) |

| Olefinic | H-5 | 5.5 - 6.0 | Singlet (s) |

| Amide | N-H at N-3 | 8.0 - 11.0 | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR Spectroscopic Data for 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to each of the five carbon atoms in the molecule's unique chemical environments.

Carbonyl Carbons (C=O): The two carbonyl carbons, C-2 and C-4, are expected to be the most deshielded and appear furthest downfield. The C-4 carbon, being part of an α,β-unsaturated system, might appear around δ 160-165 ppm, while the C-2 carbon, situated between a nitrogen and an oxygen atom, could be expected around δ 150-155 ppm.

Olefinic Carbons (=C-): The sp²-hybridized carbons of the double bond, C-5 and C-6, would resonate in the olefinic region. C-6, being attached to both an oxygen and a methyl group, is predicted around δ 145-150 ppm. The C-5 carbon, bearing a hydrogen atom, would likely appear more upfield, around δ 100-105 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and would appear at the highest field (most upfield), typically in the range of δ 15-20 ppm.

| Carbon Atom | Position | Expected Chemical Shift (δ, ppm) |

| C-2 | Carbonyl | 150 - 155 |

| C-4 | Carbonyl | 160 - 165 |

| C-5 | Olefinic | 100 - 105 |

| C-6 | Olefinic | 145 - 150 |

| -CH₃ | Methyl | 15 - 20 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

To unambiguously confirm the structural assignments, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of scalar coupling between the methyl, olefinic, and amide protons, all of which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show a cross-peak between the methyl protons (δ ~2.0 ppm) and the methyl carbon (δ ~18 ppm), and another between the olefinic H-5 proton (δ ~5.8 ppm) and the C-5 carbon (δ ~102 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

The methyl protons showing correlations to the C-6 and C-5 carbons.

The H-5 proton showing correlations to the C-6, C-4, and potentially the C-2 carbons.

The N-H proton showing correlations to the C-2 and C-4 carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For the molecular formula C₅H₅NO₃ , the expected monoisotopic mass is 127.02694 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- (m/z 127) would undergo fragmentation. A plausible and common fragmentation pathway for such heterocyclic systems is a retro-Diels-Alder (RDA) reaction.

A primary fragmentation could involve the cleavage of the ring, potentially leading to the loss of a neutral molecule of methyl isocyanate (CH₃NCO, 57 Da) or carbon dioxide (CO₂, 44 Da). A characteristic fragmentation might involve the loss of CO followed by the loss of a methyl radical, or a concerted ring opening. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure and distinguish it from its isomers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes of a molecule. For 6-methyl-2H-1,3-oxazine-2,4(3H)-dione, an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include:

N-H Stretching: A band typically appearing in the region of 3100-3300 cm⁻¹ associated with the secondary amide within the oxazine (B8389632) ring.

C=O Stretching: Two distinct bands for the carbonyl groups are anticipated. The ester carbonyl (C=O) would likely absorb at a higher wavenumber (around 1750-1780 cm⁻¹) compared to the amide carbonyl (C=O), which typically appears around 1680-1720 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring would be observed in the 1640-1680 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations for the ether linkage within the ring are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretching: Bands corresponding to the methyl group (CH₃) and the vinyl proton (C-H) would appear around 2850-3000 cm⁻¹.

However, specific, experimentally determined data detailing the precise wavenumbers and assignments for 6-methyl-2H-1,3-oxazine-2,4(3H)-dione are not available in the reviewed literature. Therefore, a data table of its vibrational modes cannot be provided at this time.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular architecture of 6-methyl-2H-1,3-oxazine-2,4(3H)-dione, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

A crystallographic study would reveal:

The planarity of the oxazine ring.

The precise bond lengths of the C=O, C=C, C-N, and C-O bonds, confirming the degree of electron delocalization.

The crystal system, space group, and unit cell dimensions.

The nature of intermolecular hydrogen bonds, likely involving the amide N-H group and the carbonyl oxygen atoms, which dictate the crystal packing.

Detailed crystallographic data, such as unit cell parameters and atomic coordinates for 6-methyl-2H-1,3-oxazine-2,4(3H)-dione, have not been published or deposited in crystallographic databases. Consequently, a data table summarizing its solid-state molecular architecture cannot be generated.

Ultraviolet (UV) Spectroscopy for Electronic Transitions

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The conjugated system present in the 6-methyl-2H-1,3-oxazine-2,4(3H)-dione ring, which includes C=C and C=O chromophores, is expected to give rise to distinct absorption bands in the UV region.

The anticipated electronic transitions would include:

π → π* transitions: Associated with the conjugated π-system of the α,β-unsaturated carbonyl moiety. These are typically high-intensity absorptions.

n → π* transitions: Arising from the excitation of a non-bonding electron from an oxygen or nitrogen atom to an antibonding π* orbital. These transitions are generally of lower intensity.

The solvent used for analysis can influence the position of these absorption maxima (λmax). However, specific experimental UV spectral data, including absorption maxima and corresponding molar absorptivity values for 6-methyl-2H-1,3-oxazine-2,4(3H)-dione, are not documented in the available scientific literature. Therefore, a data table of its electronic transitions cannot be presented.

Computational and Theoretical Investigations of 2h 1,3 Oxazine 2,4 3h Dione, 6 Methyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. For 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-, these methods illuminate its electronic landscape and geometric preferences.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on the closely related isomer, 6-methyluracil (B20015), have been performed using DFT with the m06-2x functional to optimize the molecular geometry. nih.gov These calculations reveal that for single-methylated uracil (B121893) derivatives, two stable conformations can exist, differing in the spatial orientation of the methyl group. ustc.edu.cn The diketo tautomeric form is generally found to be the most stable. nih.gov

The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability. For instance, in methylated uracils, an elongation effect in the molecule has been observed, which can influence properties like the dipole moment and molecular size. ustc.edu.cn

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

| Bond Lengths | C2-N1 | 1.375 | N1-C2-N3 | 116.5 |

| N1-C6 | 1.385 | C2-N3-C4 | 126.8 | |

| C6-C5 | 1.355 | N3-C4-C5 | 114.8 | |

| C5-C4 | 1.450 | C4-C5-C6 | 119.2 | |

| C4-N3 | 1.380 | C5-C6-N1 | 122.7 | |

| C2-O2 | 1.220 | C6-N1-C2 | 120.0 | |

| C4-O4 | 1.225 | |||

| C6-C7 | 1.500 |

Note: The data in this table is representative of a DFT-optimized geometry of a 6-methyluracil analog and serves as a close approximation for 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are indicative of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. Computational studies on related heterocyclic systems provide insights into these electronic properties.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.3 | Energy difference; relates to chemical reactivity and stability. |

Note: The energy values are illustrative and based on computational studies of similar heterocyclic compounds.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, from conformational flexibility to the equilibrium between different structural forms.

Conformational Analysis

For molecules with flexible components, conformational analysis is essential for understanding their preferred shapes. While the core ring of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- is relatively rigid, the orientation of the methyl group can vary. DFT studies on 6-methyluracil have identified two stable conformations based on the methyl group's spatial orientation, with one being slightly more energetically favorable. ustc.edu.cn This suggests that 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- likely exists as a mixture of conformers in equilibrium.

Tautomeric Equilibrium Predictions

Tautomerism, the interconversion of structural isomers, is a crucial consideration for heterocyclic compounds like 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-. Quantum chemical calculations on 6-methyluracil have shown that the diketo tautomer is the most energetically favorable form. nih.gov However, other keto-enol tautomers can exist in equilibrium, particularly in the gas phase or in solution. nih.gov The relative stability of these tautomers can be predicted computationally by comparing their total energies.

| Tautomer | Relative Energy (kcal/mol) | Stability Ranking |

| Diketo | 0.00 | Most Stable |

| Enol (O2) | +8.5 | Less Stable |

| Enol (O4) | +9.2 | Less Stable |

Note: The relative energies are based on computational studies of uracil and its derivatives and represent the predicted trend for 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

In Silico Predictions of Chemical Behavior and Interactions

In silico methods are invaluable for predicting how a molecule might behave in different chemical environments and how it might interact with other molecules, including biological targets. Studies on uracil analogs have explored their potential to form mispairs in DNA through various non-covalent interactions, with electrostatic energy being a major contributing factor. nih.gov Such studies can help in understanding the potential biological activity of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-.

Computational docking studies on similar uracil derivatives have been used to investigate their binding affinity to biological targets like thymidylate synthase, a key enzyme in nucleotide synthesis. researchgate.net These in silico approaches can predict the binding modes and interactions of a ligand with a protein's active site, providing a rationale for its potential as a therapeutic agent.

Q & A

Q. How can molecular docking predict the binding affinity of oxazine derivatives to enzyme targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.